Nitro(2H3)methane

Catalog No.
S1893264
CAS No.
13031-32-8
M.F
CH3NO2
M. Wt
64.059 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nitro(2H3)methane

CAS Number

13031-32-8

Product Name

Nitro(2H3)methane

IUPAC Name

trideuterio(nitro)methane

Molecular Formula

CH3NO2

Molecular Weight

64.059 g/mol

InChI

InChI=1S/CH3NO2/c1-2(3)4/h1H3/i1D3

InChI Key

LYGJENNIWJXYER-FIBGUPNXSA-N

SMILES

C[N+](=O)[O-]

Canonical SMILES

C[N+](=O)[O-]

Isomeric SMILES

[2H]C([2H])([2H])[N+](=O)[O-]

Nitro(2H3)methane is a deuterated derivative of nitromethane (CH3NO2). Deuteration refers to the replacement of hydrogen atoms (H) with their heavier isotope, deuterium (D), which contains an extra neutron. In nitro(2H3)methane, all three hydrogen atoms bound to the central carbon atom are replaced with deuterium, resulting in the formula CD3NO2 [].

This compound finds significance in Nuclear Magnetic Resonance (NMR) spectroscopy, a vital technique for analyzing the structure of organic molecules. The deuterium atoms in nitro(2H3)methane act as a lock signal, improving the spectrum's resolution and reducing interference from the solvent's inherent hydrogen signals [].


Molecular Structure Analysis

Nitro(2H3)methane shares the same core structure as nitromethane: a tetrahedral carbon atom bonded to three deuterium atoms (CD3) and a nitro functional group (NO2) []. The key feature lies in the presence of deuterium instead of hydrogen. This slight change in mass doesn't significantly alter the overall molecular geometry, but it does affect the magnetic properties of the molecule, making it a valuable NMR solvent [].


Chemical Reactions Analysis

Synthesis

Nitro(2H3)methane is typically synthesized by deuterating nitromethane using various methods. One common approach involves treating nitromethane with a deuterium source like D2O (heavy water) in the presence of a catalyst.

CH3NO2 + 3D2O → CD3NO2 + 3HDO

Other Reactions


Physical And Chemical Properties Analysis

  • Melting point: -89.2 °C []
  • Boiling point: 101.2 °C []
  • Solubility: Miscible with water and most organic solvents []
  • Stability: Relatively stable under normal conditions, but decomposes at high temperatures []

Nitro(2H3)methane itself doesn't have a specific mechanism of action. Its primary function lies in its ability to act as a solvent in NMR spectroscopy. The deuterium atoms lock onto the magnetic field during the NMR process, providing a reference point and reducing interference from the solvent's inherent hydrogen signals, leading to a clearer and more accurate analysis of the sample molecule [].

Neutrons and NMR Spectroscopy

Nitro(2H3)methane offers a solution by replacing all the hydrogens (protons) in the methyl group (CH3) with deuterium (²H) atoms. Deuterium has a spin of 1 but negligible magnetic moment compared to a proton's spin of ½ and significant magnetic moment. This substitution eliminates the strong signal from the hydrogens, allowing researchers to focus on the signals from other nuclei in the molecule of interest.

Here are some examples of how Nitro(2H3)methane is used in NMR studies:

  • Protein dynamics: By selectively deuterating specific sites in a protein molecule and using Nitro(2H3)methane as a solvent, researchers can study protein folding, dynamics, and interactions with other molecules. Source: Protein Science Journal
  • Metabolism studies: Deuterated molecules like Nitro(2H3)methane can be used to trace metabolic pathways in living organisms. By incorporating Nitro(2H3)methane into a starting material, scientists can track the incorporation of its deuterium atoms into metabolites and follow their fate within the organism. Source: Cell Metabolism Journal:

Isotope Effects in Reactions

Another research application of Nitro(2H3)methane involves studying isotope effects on reaction rates. Replacing hydrogen with deuterium can subtly alter the vibrational frequencies of bonds, which can influence reaction mechanisms and rates. By using Nitro(2H3)methane as a reactant or solvent, researchers can investigate these kinetic isotope effects to gain a deeper understanding of reaction mechanisms.

Here's an example of how Nitro(2H3)methane can be used for studying isotope effects:

  • Kinetic isotope effects in nitroaldol reactions: Research has employed Nitro(2H3)methane to study the role of the α-hydrogens in nitroaldol reactions. The observed kinetic isotope effect helps elucidate the mechanism of this important organic reaction. Source: The Journal of Organic Chemistry:

XLogP3

0.1

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

13031-32-8

Wikipedia

Nitro(2H3)methane

Dates

Modify: 2023-08-16

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